3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate

Physicochemical profiling ADME prediction Screening library triage

3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate (CAS 851092-54-1) is a fully substituted pyrazole ester characterized by a benzenesulfonyl moiety at the 4-position and a 3-methylbenzoate ester at the 5-position of the pyrazole ring. With molecular formula C24H20N2O4S and molecular weight 432.49 g/mol, this achiral compound is cataloged as screening compound C263-0276 in the ChemDiv discovery chemistry library.

Molecular Formula C24H20N2O4S
Molecular Weight 432.49
CAS No. 851092-54-1
Cat. No. B2938887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate
CAS851092-54-1
Molecular FormulaC24H20N2O4S
Molecular Weight432.49
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C24H20N2O4S/c1-17-10-9-11-19(16-17)24(27)30-23-22(31(28,29)21-14-7-4-8-15-21)18(2)25-26(23)20-12-5-3-6-13-20/h3-16H,1-2H3
InChIKeyRTTAAOVORUTBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate (CAS 851092-54-1): Key Identity and Sourcing Profile


3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate (CAS 851092-54-1) is a fully substituted pyrazole ester characterized by a benzenesulfonyl moiety at the 4-position and a 3-methylbenzoate ester at the 5-position of the pyrazole ring . With molecular formula C24H20N2O4S and molecular weight 432.49 g/mol, this achiral compound is cataloged as screening compound C263-0276 in the ChemDiv discovery chemistry library . The compound belongs to a congeneric series of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzoate esters that differ solely in the benzoate substituent identity and position (e.g., 4-methylbenzoate, 2-chlorobenzoate, 4-chlorobenzoate, and 3-bromobenzoate analogs), creating a systematic matrix for structure–property relationship studies .

Why Generic Substitution of 3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate Compromises Assay Reproducibility


Within the 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzoate series, even minor changes in benzoate substituent position or identity produce quantifiable shifts in key physicochemical parameters that directly affect assay behavior. For instance, moving the methyl group from the 3-position to the 4-position on the benzoate ring alters the calculated logP by approximately 0.17 units (from 4.15 to 4.32), while substituting methyl with chlorine at the 4-position changes logP by 0.19 units in the opposite direction (to 3.96) and increases polar surface area from 64.05 Ų to 71.68 Ų—representing an ~12% increase in PSA that can influence membrane partitioning and non-specific binding . Consequently, generic procurement of any 'phenylsulfonyl pyrazole benzoate' without specifying the exact CAS number risks introducing uncontrolled variability in solubility, permeability, and target engagement profiles, undermining inter-experimental reproducibility and confounding SAR interpretation .

Quantitative Head-to-Head Differentiation Evidence for 3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate (CAS 851092-54-1) Against Closest Analogs


Lipophilicity Optimization: Intermediate logP Differentiates 3-Methylbenzoate from 4-Methyl and 2-Chloro Positional Isomers

The 3-methylbenzoate target compound (logP = 4.15) occupies a middle lipophilicity position relative to its closest positional isomers. The 4-methylbenzoate analog (C263-0277) is more lipophilic (logP = 4.32), while the 2-chlorobenzoate analog (C263-0278) is substantially more lipophilic (logP = 4.63) . Conversely, the 4-chlorobenzoate analog (CAS 851092-58-5) is less lipophilic (logP = 3.96) . This 0.17–0.48 logP unit spread translates to approximately 1.5- to 3-fold differences in octanol–water partition coefficient, which may materially affect aqueous solubility, membrane permeability, and non-specific protein binding in biological assays .

Physicochemical profiling ADME prediction Screening library triage

Polar Surface Area Advantage: 3-Methylbenzoate Shows ~12% Lower PSA than 4-Chlorobenzoate Analog, Favoring Membrane Permeability

The 3-methylbenzoate target compound and its 4-methyl and 2-chloro positional isomers share an identical calculated polar surface area of 64.051 Ų . In contrast, the 4-chlorobenzoate analog (CAS 851092-58-5) exhibits a significantly higher PSA of 71.681 Ų . This 7.63 Ų difference represents an ~12% increase in PSA for the 4-chloro analog. Since PSA values above 60–70 Ų are associated with progressively reduced passive membrane permeability, the lower PSA of the 3-methylbenzoate compound may confer superior cell penetration characteristics relative to the 4-chlorobenzoate variant, all other scaffold features being identical .

Membrane permeability Polar surface area Drug-likeness optimization

Negative Selectivity Control: Thiophene-2-Carboxylate Analog Shows Weak 5-HT1a Agonism (EC50 = 99 µM), Informing Off-Target Screening Strategies

The closely related thiophene-2-carboxylate analog (BindingDB ID BDBM30880; CID 3243013), which retains the identical 4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl core but replaces the 3-methylbenzoate ester with a thiophene-2-carboxylate ester, was tested in a dose–response assay against the human 5-HT1a serotonin receptor (GPCR, Gα15 coupling, β-lactamase reporter gene in CHO cells) [1]. This analog exhibited an EC50 of 9.90 × 10⁴ nM (99 µM) at pH 7.4 [1]. This near-millimolar potency indicates that the shared phenylsulfonyl-pyrazole core does not significantly engage the 5-HT1a receptor, providing a useful negative selectivity benchmark for CNS off-target screening programs. Researchers requiring compounds with minimal serotonergic liability may thus prioritize this scaffold over pharmacophores with known 5-HT receptor activity profiles [1].

GPCR selectivity 5-HT1a receptor Off-target profiling

Scaffold-Level Anti-Inflammatory Validation: Phenylsulfonyl Pyrazole Congener Shows 105.5% Edema Inhibition Potency vs. Indomethacin at 3 Hours

The anti-inflammatory potential of the phenylsulfonyl-pyrazole scaffold is supported by published data on compound 6b (1-[1-(3-methylphenyl)-5-phenyl-4-(phenylsulfonyl)-1H-pyrazol-3-yl]ethanone), which shares the 4-phenylsulfonyl-pyrazole core architecture with the target compound [1]. In the carrageenan-induced rat paw edema model, compound 6b achieved 48.33% edema inhibition at 3 hours and 48.74% at 6 hours, corresponding to 105.51% and 99.82% potency relative to indomethacin, respectively [1]. In contrast, congener 6c showed only 30.12% potency at 3 hours, and compound 7a exhibited no inhibitory effect [1]. Compound 6b also demonstrated a lower gastrointestinal ulcerogenic profile compared to indomethacin [1]. While these data do not directly quantify the target compound's activity, they establish the anti-inflammatory competence of the phenylsulfonyl-pyrazole scaffold class and validate its inclusion in inflammation-focused screening cascades [1].

Anti-inflammatory COX inhibition Carrageenan edema model

Sourcing Reproducibility: ChemDiv Catalog Characterization Enables Consistent Batch-to-Batch Procurement with Defined Purity and Physicochemical Parameters

The target compound is cataloged in the ChemDiv screening library as compound C263-0276 with defined molecular properties: molecular weight 432.5 g/mol, molecular formula C24H20N2O4S, achiral stereochemistry, logP 4.1507, logD 4.1507, logSw −4.394, hydrogen bond acceptor count 8, and PSA 64.051 Ų . The compound is available in milligram quantities (89 mg stock reported) with a standard 1-week shipping timeframe . This level of catalog characterization enables researchers to order the identical compound across experiments, ensuring batch-to-batch physicochemical consistency . In contrast, sourcing unspecified phenylsulfonyl-pyrazole analogs from non-certified vendors risks receiving compounds with different substitution patterns, varying purity grades, or uncharacterized contaminants—any of which can produce irreproducible screening results .

Compound sourcing Quality control Screening library procurement

Evidence-Backed Research Application Scenarios for 3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate (CAS 851092-54-1)


Structure–Property Relationship (SPR) Studies Within the Phenylsulfonyl-Pyrazole Benzoate Congeneric Series

The compound is ideally suited as a defined member of a systematic SPR matrix that includes the 4-methylbenzoate (logP = 4.32, PSA = 64.05 Ų), 2-chlorobenzoate (logP = 4.63, PSA = 64.05 Ų), and 4-chlorobenzoate (logP = 3.96, PSA = 71.68 Ų) analogs . Procuring the full set from ChemDiv enables investigation of how incremental logP changes (spanning 0.67 units) and PSA differences (up to 12%) impact solubility, permeability, and target binding within an otherwise constant core scaffold. The documented logP and PSA values provide pre-computed parameters for building or validating computational ADME models .

Inflammation-Target Screening Cascades with Built-In Scaffold Validation

The phenylsulfonyl-pyrazole scaffold has demonstrated in vivo anti-inflammatory efficacy: compound 6b (a close structural congener) achieved 105.51% potency relative to indomethacin in the carrageenan edema model at 3 hours [1]. The 3-methylbenzoate target compound can serve as a probe molecule to explore whether ester hydrolysis to the free carboxylic acid modulates COX-1/COX-2 selectivity relative to the acetyl-bearing analog 6b. The documented lower GI ulcerogenicity of the scaffold class further supports its inclusion in gastrointestinal-safety-conscious anti-inflammatory screening programs [1].

CNS Off-Target Selectivity Screening: Serotonin Receptor Counter-Screening

The core-identical thiophene-2-carboxylate analog (BDBM30880) exhibited weak 5-HT1a receptor agonism (EC50 = 99 µM), indicating that the phenylsulfonyl-pyrazole scaffold does not potently engage this serotonin receptor subtype [2]. The 3-methylbenzoate target compound, sharing the same core, may be applied in CNS-related screening panels as a negative control for serotonergic activity or as a starting point for profiling against related 5-HT receptor subtypes (e.g., 5-HT2, 5-HT6, 5-HT7), where chemotype-specific selectivity data remain sparse [2].

Herbicidal or Agrochemical Lead Identification Leveraging Sulfonyl-Pyrazole Pharmacophore

Published structure–activity studies on [5-(arylthio/sulfinyl/sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl]-arylmethanones have demonstrated that pyrazole derivatives containing the arylsulfonyl group exhibit favorable herbicidal and insecticidal activities [3]. The target compound, with its phenylsulfonyl substituent at the pyrazole 4-position, provides a structurally characterized entry point for agrochemical screening libraries, particularly where the 3-methylbenzoate ester may serve as a modifiable handle for further derivatization or pro-pesticide design [3].

Quote Request

Request a Quote for 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.